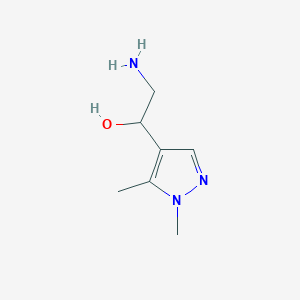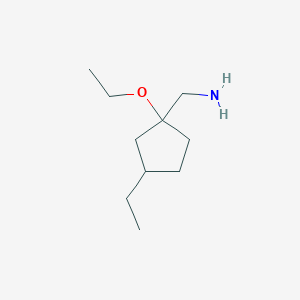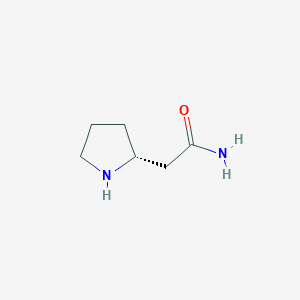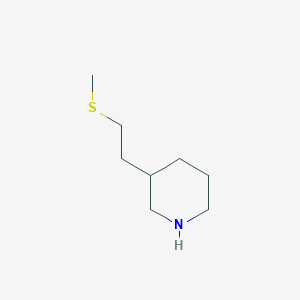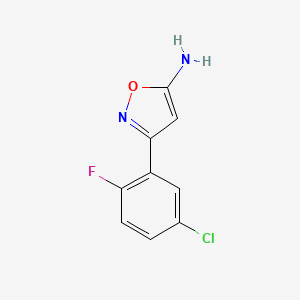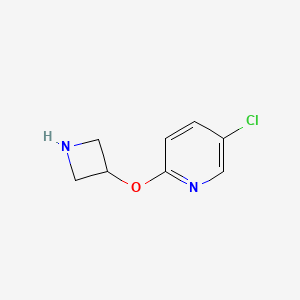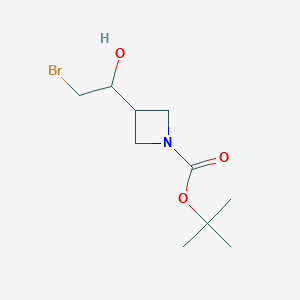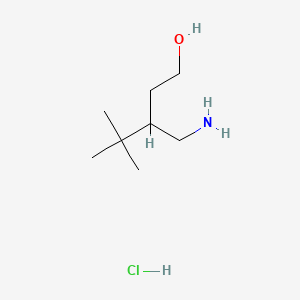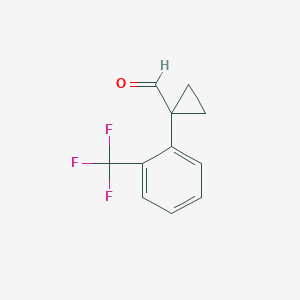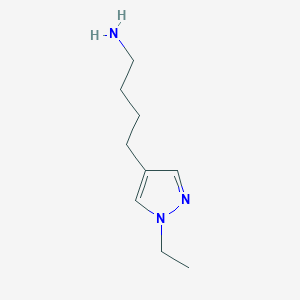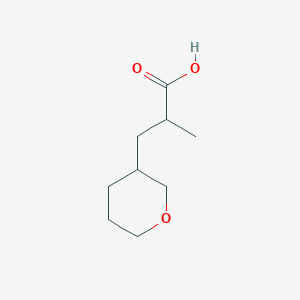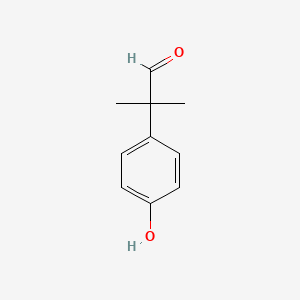
2-(4-Hydroxyphenyl)-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-2-methylpropanal is an organic compound with the molecular formula C10H12O2 It is a derivative of phenol and is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring and an aldehyde group (-CHO) attached to a tertiary carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanal typically involves the reaction of 4-hydroxybenzaldehyde with isobutyraldehyde under acidic or basic conditions. One common method is the aldol condensation reaction, where the two aldehydes react in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as acidic ionic liquids, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(4-Hydroxyphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)-2-methylpropanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(4-Hydroxyphenyl)-2-methylpropanal can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the methyl group on the tertiary carbon.
2-(4-Hydroxyphenyl)ethanol: Contains a primary alcohol group instead of an aldehyde group.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
These compounds share similar structural features but differ in their functional groups, leading to differences in their chemical reactivity and biological activities. The presence of the methyl group in this compound makes it unique and can influence its interactions with other molecules.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H12O2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3 |
Clé InChI |
XOBBRXBGEIXBME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


